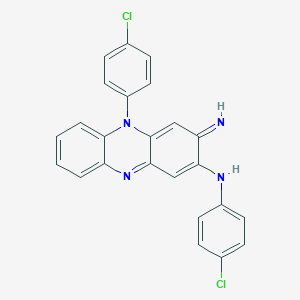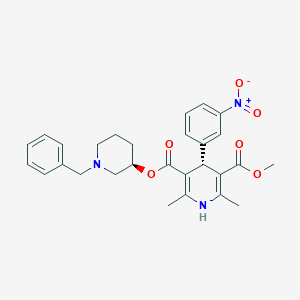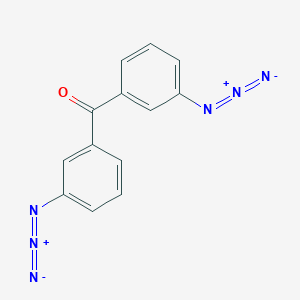
Bis(3-azidophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-azidophenyl)methanone, also known as BAM, is a compound that has been widely studied for its potential applications in various fields of science. It is a versatile compound that can be synthesized using different methods and has been found to have unique properties that make it useful in scientific research.
Wissenschaftliche Forschungsanwendungen
Bis(3-azidophenyl)methanone has a wide range of scientific research applications. It has been used as a photoinitiator in the synthesis of polymers, as a crosslinking agent in the preparation of polymer networks, and as a precursor for the synthesis of other compounds. Bis(3-azidophenyl)methanone has also been used in the development of materials for optoelectronic devices, such as photovoltaic cells and light-emitting diodes. Additionally, Bis(3-azidophenyl)methanone has been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
Wirkmechanismus
The mechanism of action of Bis(3-azidophenyl)methanone is not fully understood. However, it is believed that Bis(3-azidophenyl)methanone works by generating reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components, leading to cell death. Bis(3-azidophenyl)methanone has been found to be particularly effective against cancer cells, as cancer cells are more susceptible to ROS-induced damage than normal cells.
Biochemische Und Physiologische Effekte
Bis(3-azidophenyl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Bis(3-azidophenyl)methanone has also been found to inhibit the growth of cancer cells and to induce cell cycle arrest. Additionally, Bis(3-azidophenyl)methanone has been found to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bis(3-azidophenyl)methanone in lab experiments is its versatility. Bis(3-azidophenyl)methanone can be synthesized using different methods and can be used in a variety of applications. Additionally, Bis(3-azidophenyl)methanone has been found to have unique properties that make it useful in scientific research. However, there are also limitations to using Bis(3-azidophenyl)methanone in lab experiments. For example, Bis(3-azidophenyl)methanone is sensitive to light and can decompose upon exposure to light. This can make it difficult to handle and use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on Bis(3-azidophenyl)methanone. One area of research is the development of new methods for synthesizing Bis(3-azidophenyl)methanone. Researchers are also exploring the use of Bis(3-azidophenyl)methanone in the development of new materials for optoelectronic devices. Additionally, researchers are studying the use of Bis(3-azidophenyl)methanone in the treatment of cancer, with the goal of developing new cancer therapies. Finally, researchers are exploring the use of Bis(3-azidophenyl)methanone in other areas of scientific research, such as materials science and nanotechnology.
Synthesemethoden
Bis(3-azidophenyl)methanone can be synthesized using different methods, including the reaction of 3-bromobenzoyl chloride with sodium azide, the reaction of 3-azidobenzoyl chloride with benzyl chloride, and the reaction of 3-azidobenzoic acid with benzoyl chloride. The most common method used to synthesize Bis(3-azidophenyl)methanone is the reaction of 3-bromobenzoyl chloride with sodium azide. This method involves the addition of sodium azide to a solution of 3-bromobenzoyl chloride in anhydrous ether. The resulting product is then purified using column chromatography.
Eigenschaften
CAS-Nummer |
112028-53-2 |
|---|---|
Produktname |
Bis(3-azidophenyl)methanone |
Molekularformel |
C13H8N6O |
Molekulargewicht |
264.24 g/mol |
IUPAC-Name |
bis(3-azidophenyl)methanone |
InChI |
InChI=1S/C13H8N6O/c14-18-16-11-5-1-3-9(7-11)13(20)10-4-2-6-12(8-10)17-19-15/h1-8H |
InChI-Schlüssel |
FWLDOWCNCDNUAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)C2=CC(=CC=C2)N=[N+]=[N-] |
Kanonische SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)C2=CC(=CC=C2)N=[N+]=[N-] |
Synonyme |
3,3''-DIAZIDOBENZOPHENONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



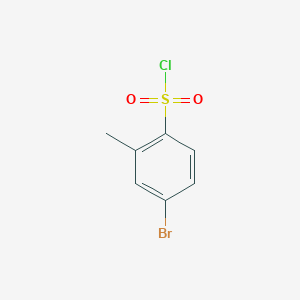
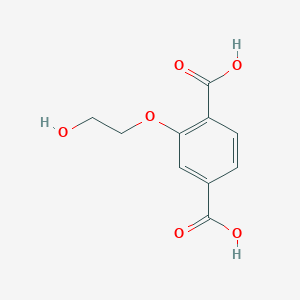
![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)
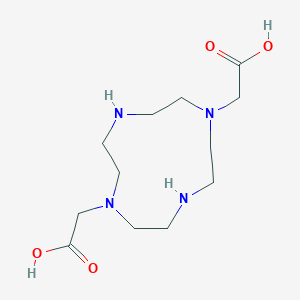
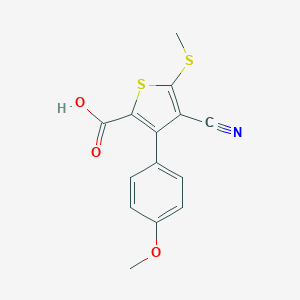
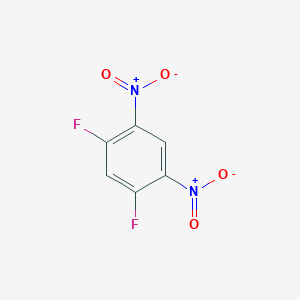
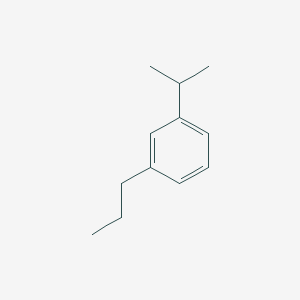
![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)
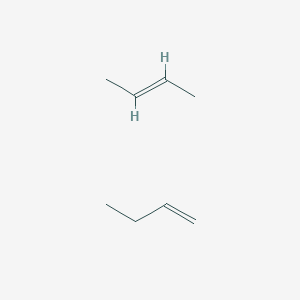
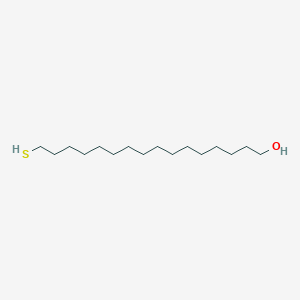
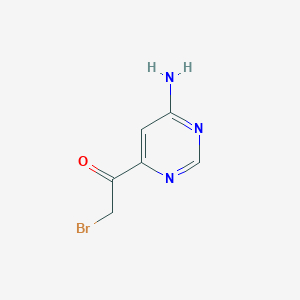
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
